molecular formula C26H26N4O2 B2483066 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine CAS No. 1252850-92-2

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine

Cat. No.: B2483066
CAS No.: 1252850-92-2
M. Wt: 426.52
InChI Key: GPHQZLFYLSOQME-UHFFFAOYSA-N
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Description

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a 1,2,4-oxadiazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which includes four members: ErbB‐1/EGFR, ErbB‐2/HER‐2/neu, ErbB‐3/HER‐3, and ErbB‐4/HER‐4 . These receptors play crucial roles in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .

Mode of Action

The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition is achieved through the compound binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction disrupts the normal function of the receptor, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK controls several cellular processes, and its overexpression can lead to cancer . By inhibiting EGFR-TK, the compound disrupts these processes, potentially slowing or stopping the progression of cancer .

Pharmacokinetics

This suggests that the compound may have different bioavailability profiles depending on the route of administration .

Result of Action

The result of the compound’s action is a potent anticancer activity against various human cancer cell lines . For example, one study found that the compound showed the most potent anticancer activity against all tested cancer cell lines, with an IC50 range of 1.82 to 5.55 μM . Furthermore, the compound also induced apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyloxyphenyl group is introduced via a substitution reaction, and the final step involves the coupling of the oxadiazole derivative with the phenylpiperazine moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine is unique due to the combination of the oxadiazole ring and the benzyloxyphenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-3-7-21(8-4-1)20-31-24-13-11-22(12-14-24)26-27-25(32-28-26)19-29-15-17-30(18-16-29)23-9-5-2-6-10-23/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQZLFYLSOQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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